

Application Notes and Protocols: Extraction of 9-Oxononanoyl-CoA from Plant Leaves

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Compound of Interest

Compound Name: 9-Oxononanoyl-CoA

Cat. No.: B15550789

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of **9-Oxononanoyl-CoA** from plant leaves. This methodology is essential for researchers investigating lipid metabolism, plant signaling pathways, and for professionals in drug development exploring natural product biosynthesis.

Introduction

9-Oxononanoyl-CoA is a key intermediate in various metabolic pathways in plants, including the biosynthesis of jasmonates, which are critical signaling molecules involved in plant defense and development. Accurate quantification of **9-Oxononanoyl-CoA** is crucial for understanding these pathways and for potential biotechnological applications. The low abundance of acyl-CoAs in plant tissues necessitates a highly sensitive and robust analytical method.^{[1][2]} This protocol outlines a reliable procedure for the extraction and quantification of **9-Oxononanoyl-CoA** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.^{[1][2][3][4]}

Data Presentation

Table 1: Hypothetical Quantification of **9-Oxononanoyl-CoA** in *Arabidopsis thaliana* Leaves

Treatment Group	Sample Weight (mg)	9-Oxononanoyl-CoA (pmol/g FW)	Standard Deviation
Control (Unwounded)	100	15.2	± 2.1
Wounded (1 hour)	100	45.8	± 5.7
Wounded (3 hours)	100	28.4	± 3.9

FW: Fresh Weight. Data are hypothetical and represent expected results based on the role of **9-Oxononanoyl-CoA** in wound-induced signaling pathways.

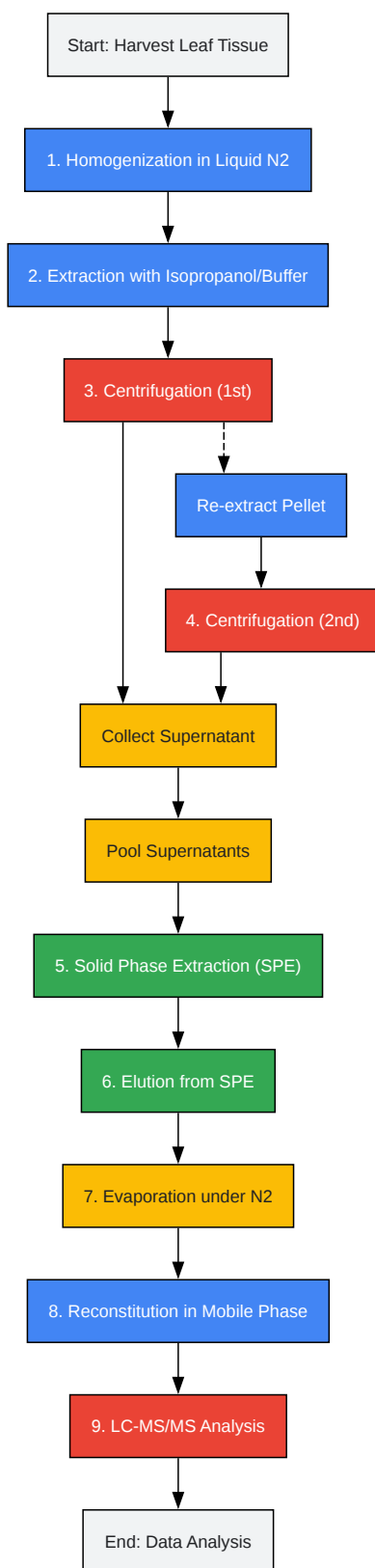
Experimental Protocols

Materials and Reagents

- Plant Material: Freshly harvested plant leaves (e.g., *Arabidopsis thaliana*, tomato).
- Solvents and Chemicals:
 - Isopropanol (HPLC grade)
 - 50 mM Potassium Phosphate Buffer (pH 7.2)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Formic Acid (LC-MS grade)
 - Perchloric Acid (70%)
 - Potassium Carbonate (K_2CO_3)
 - Internal Standard (e.g., ^{13}C -labeled **9-Oxononanoyl-CoA** or a structurally similar odd-chain acyl-CoA)
 - Solid Phase Extraction (SPE) Cartridges (e.g., C18)

- Equipment:
 - Mortar and pestle or homogenizer
 - Liquid nitrogen
 - Centrifuge (capable of 4°C and >10,000 x g)
 - SPE manifold
 - Nitrogen gas evaporator
 - LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow Diagram



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A schematic of the **9-Oxononanoyl-CoA** extraction workflow.

Step-by-Step Methodology

a. Sample Preparation and Homogenization

- Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

b. Extraction

- Transfer the frozen powder to a centrifuge tube containing 1.5 mL of hot isopropanol (75°C) and 1.5 mL of 50 mM potassium phosphate buffer (pH 7.2).
- Add a known amount of internal standard to each sample for accurate quantification.
- Vortex the mixture vigorously for 5 minutes.
- Incubate at room temperature for 15 minutes with occasional vortexing.

c. Deproteinization and Phase Separation

- Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- To the pellet, add 1 mL of the isopropanol/buffer mixture, vortex, and centrifuge again.
- Pool the supernatants.
- Add 0.5 M perchloric acid to the pooled supernatant to a final concentration of 5% (v/v) to precipitate proteins.
- Incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃.

d. Solid Phase Extraction (SPE) for Purification

- Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
- Load the neutralized supernatant onto the SPE cartridge.
- Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
- Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

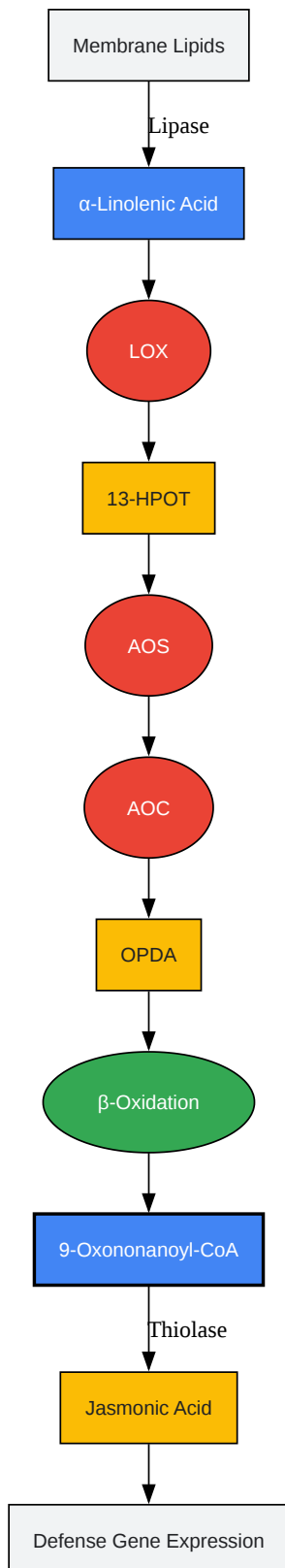
e. Sample Concentration and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode.
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for **9-Oxononanoyl-CoA** and the internal standard. The precursor ion will be the $[M+H]^+$ of **9-Oxononanoyl-CoA** (C₃₀H₅₀N₇O₁₈P₃S, MW: 921.74 g/mol)[\[5\]](#). A characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety should be used for quantification.

Signaling Pathway Diagram



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Simplified jasmonate biosynthesis pathway highlighting **9-Oxononanoyl-CoA**.

Conclusion

This protocol provides a comprehensive framework for the extraction and quantification of **9-Oxononanoyl-CoA** from plant leaves. The use of an internal standard and LC-MS/MS ensures high accuracy and sensitivity, which are critical for studying low-abundance metabolites. This methodology can be adapted for other plant tissues and similar acyl-CoA molecules, providing a valuable tool for research in plant biochemistry, metabolomics, and drug discovery.

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